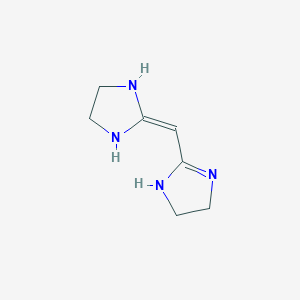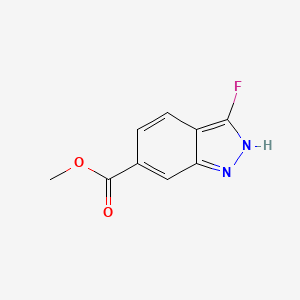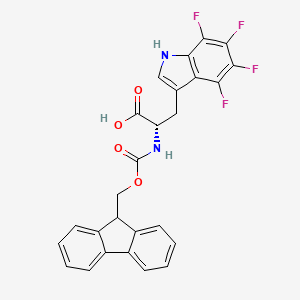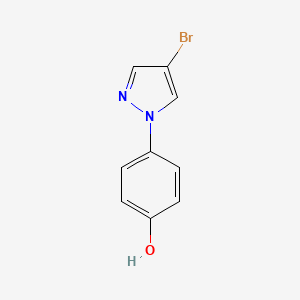![molecular formula C7H9IO2 B12835034 Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)
Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,5S)-4-iodo-6-oxabicyclo[321]octan-7-one is a bicyclic compound featuring an iodine atom, an oxabicyclo ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one typically involves the iodination of a precursor compound, such as a bicyclic ketone. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized for cost-effectiveness and scalability, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom and the ketone group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
- Rel-(1R,3r,5S)-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride
- Rel-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Uniqueness
Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This sets it apart from other similar bicyclic compounds that may lack the iodine atom or have different functional groups.
Properties
Molecular Formula |
C7H9IO2 |
|---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2/t4-,5?,6+/m1/s1 |
InChI Key |
ALVFLEWPYOOJPZ-QBQQJPCDSA-N |
Isomeric SMILES |
C1CC([C@@H]2C[C@@H]1C(=O)O2)I |
Canonical SMILES |
C1CC(C2CC1C(=O)O2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)







![[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate](/img/structure/B12834981.png)


![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)
![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)

